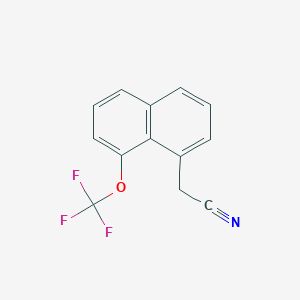

1-(Trifluoromethoxy)naphthalene-8-acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C13H8F3NO |

|---|---|

Molekulargewicht |

251.20 g/mol |

IUPAC-Name |

2-[8-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)18-11-6-2-5-9-3-1-4-10(7-8-17)12(9)11/h1-6H,7H2 |

InChI-Schlüssel |

JZEXRVDZFCXKDR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Trifluormethoxy)naphthalin-8-acetonitril beinhaltet typischerweise die Trifluormethoxilierung von Naphthalinderivaten. Eine gängige Methode ist die radikalische C-H-Trifluormethoxilierung unter Verwendung von Bis(trifluormethyl)peroxid als Trifluormethoxilierungsreagenz. Diese Reaktion kann durch sichtbares Licht photoredox oder TEMPO-Katalyse katalysiert werden, was die Bildung trifluormethoxilierter Arene unter milden Bedingungen ermöglicht .

Industrielle Produktionsmethoden: Für die großtechnische Produktion ist die Verwendung von Bis(trifluormethyl)peroxid aufgrund seiner Zugänglichkeit aus preiswerten Massenchemikalien von Vorteil. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten, wodurch es für industrielle Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(Trifluormethoxy)naphthalin-8-acetonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Naphthochinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Naphthalinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder katalytische Hydrierung eingesetzt.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte:

Oxidation: Naphthochinone.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

1-(Trifluormethoxy)naphthalin-8-acetonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf sein Potenzial als pharmazeutisches Zwischenprodukt.

Industrie: Wird bei der Entwicklung von fortgeschrittenen Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(Trifluormethoxy)naphthalin-8-acetonitril beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Trifluormethoxy- und Nitrilgruppen. Diese funktionellen Gruppen können an verschiedenen chemischen Reaktionen beteiligt sein, was die biologische Aktivität und die Eigenschaften der Verbindung beeinflusst. Insbesondere die Trifluormethoxygruppe kann die metabolische Stabilität und Bioverfügbarkeit der Verbindung verbessern .

Ähnliche Verbindungen:

- 1-(Trifluormethoxy)naphthalin-5-acetonitril

- 1-(Trifluormethoxy)naphthalin-6-acetonitril

- 1-(Trifluormethoxy)naphthalin-2-acetonitril

Vergleich: 1-(Trifluormethoxy)naphthalin-8-acetonitril ist aufgrund der Position der Trifluormethoxy- und Acetonitrilgruppen am Naphthalinring einzigartig. Diese Positionsisomerie kann die chemische Reaktivität und die biologische Aktivität der Verbindung erheblich beeinflussen. Im Vergleich zu seinen Isomeren kann 1-(Trifluormethoxy)naphthalin-8-acetonitril unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethoxy)naphthalene-8-acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s biological activity and properties. The trifluoromethoxy group, in particular, can enhance the compound’s metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following naphthalene derivatives are structurally or functionally analogous:

*Estimated based on substituent contributions.

Physical and Chemical Properties

- Lipophilicity (logP):

- Thermal Stability:

Toxicity Profiles

- Methylnaphthalenes: 1- and 2-methylnaphthalene exhibit moderate toxicity (oral LD₅₀ ~1,500 mg/kg in rodents), primarily affecting the respiratory system .

- Nitronaphthalene: Higher toxicity (LD₅₀ ~300 mg/kg) due to reactive nitro intermediates .

- This compound: Predicted lower acute toxicity (estimated LD₅₀ >2,000 mg/kg) owing to metabolic inertness of the -OCF₃ group .

Key Research Findings

- Fluorine Impact: Fluorinated substituents improve metabolic stability and membrane permeability, making this compound superior to methyl or nitro analogs in drug design .

- Toxicity Trends: Electron-withdrawing groups (e.g., -NO₂) correlate with higher toxicity, while fluorinated groups mitigate bioactivation pathways .

- Synthetic Challenges: Introducing -OCF₃ and -CH₂CN groups requires specialized fluorination and cyanation protocols, increasing synthesis complexity compared to methyl or nitro derivatives.

Biologische Aktivität

1-(Trifluoromethoxy)naphthalene-8-acetonitrile is a compound characterized by its unique trifluoromethoxy group and naphthalene backbone. The molecular formula indicates the presence of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom. This compound's biological activity is primarily influenced by its functional groups, particularly the electron-withdrawing trifluoromethoxy group, which can significantly affect both its chemical reactivity and biological interactions.

The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which enhance the compound's lipophilicity and stability. This property allows it to interact effectively with various biological targets. The acetonitrile moiety can undergo nucleophilic substitution reactions, while the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of biologically active derivatives.

The biological activity of this compound may involve several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural features might allow it to bind to various receptors, affecting signal transduction pathways.

- Formation of Active Metabolites : Reactions involving the nitrile group could lead to metabolites with distinct biological activities.

Biological Activity Studies

Research has indicated potential biological activities of this compound and its derivatives:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds containing trifluoromethyl groups:

- In vitro Studies : Compounds similar to this compound have shown promising results against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Anticancer Properties

The anticancer potential of trifluoromethylated compounds has also been investigated:

- Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(Difluoromethoxy)naphthalene-8-acetonitrile | Contains difluoromethoxy instead of trifluoromethoxy | Different reactivity and potentially lower biological activity |

| 1-(Chloromethoxy)naphthalene-8-acetonitrile | Features chloromethoxy group | Varying electronic properties affecting reactivity |

| 1-Naphthylacetonitrile | Lacks trifluoromethyl substitution | Simpler structure, potentially different applications |

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various naphthalene derivatives, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be , showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of trifluoromethylated naphthalene compounds revealed that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The IC50 value was determined to be , indicating a potent cytotoxic effect .

Q & A

Q. What are the optimal synthetic routes for 1-(Trifluoromethoxy)naphthalene-8-acetonitrile, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step functionalization of a naphthalene core. Key steps include:

- Trifluoromethoxy introduction : Use halogen exchange (e.g., Cl → CFO) under anhydrous conditions with catalysts like CuI or Pd-based complexes.

- Acetonitrile installation : Employ nucleophilic substitution (e.g., cyanation using KCN or NaCN) at the 8-position.

Validation : - Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via - and -NMR shifts (e.g., deshielded aromatic protons near the trifluoromethoxy group).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 265.05 for CHFNO).

- X-ray crystallography : Resolve ambiguities in substitution patterns .

Q. Which analytical techniques are critical for environmental monitoring of this compound in sediment/soil matrices?

Methodological Answer:

- Extraction : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1 v/v) at 100°C.

- Quantification :

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with electron impact ionization (EI) at 70 eV.

- Detection limits : Optimize for parts-per-billion (ppb) sensitivity using selective ion monitoring (SIM) for m/z 265.05.

- Quality control : Include matrix spikes and surrogate standards (e.g., deuterated naphthalene derivatives) to assess recovery rates .

Advanced Research Questions

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled for this compound?

Methodological Answer:

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to align in vitro effective concentrations (EC) with in vivo plasma levels.

- Metabolite profiling : Compare hepatic microsomal metabolites (e.g., CYP450-mediated oxidation) across species using LC-HRMS.

- Risk of bias assessment : Use tools like Table C-7 (Experimental Animal Studies) to evaluate randomization, blinding, and statistical power in conflicting studies .

Q. What experimental designs are recommended for assessing its genotoxic potential while minimizing false positives?

Methodological Answer:

- Ames test modifications :

- Include metabolic activation (S9 fraction) and test TA98 Salmonella strains for frameshift mutations.

- Pre-incubate the compound with glutathione (GSH) to mimic detoxification pathways.

- Comet assay optimization : Use human lymphocytes exposed to sub-cytotoxic concentrations (≤IC) to avoid confounding by apoptosis.

- Negative controls : Include naphthalene-1-acetonitrile (lacking trifluoromethoxy) to isolate structural contributions to DNA damage .

Q. How can computational modeling predict its environmental partitioning coefficients (e.g., log KowK_{ow}Kow)?

Methodological Answer:

- QSAR models : Use EPI Suite™ with fragment-based contributions for trifluoromethoxy (-OCF) and nitrile (-CN) groups.

- Molecular dynamics (MD) simulations : Calculate solvation free energy in water/octanol systems using AMBER or GROMACS.

- Validation : Compare predicted log (estimated ~3.2) with experimental shake-flask method results .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hepatic metabolism rates across studies?

Methodological Answer:

- Inter-laboratory harmonization : Standardize incubation conditions (e.g., 37°C, pH 7.4, NADPH concentration).

- Enzyme kinetics : Recalculate and using Michaelis-Menten plots from raw data.

- Cofactor effects : Test for NADPH depletion or competitive inhibition by metabolites (e.g., naphthoquinones) .

Comparative Studies

Q. What distinguishes the environmental persistence of this compound from its difluoromethoxy analog?

Methodological Answer:

- Hydrolysis studies : Compare half-lives in pH 7.4 buffer at 25°C; trifluoromethoxy groups resist hydrolysis better than difluoromethoxy (-OCHF).

- Photodegradation : Expose to UV light (254 nm) and quantify degradation via HPLC-UV.

- Soil adsorption : Measure values using batch equilibrium tests; higher lipophilicity in the trifluoromethoxy derivative increases soil binding .

Biomonitoring and Biomarkers

Q. Which biomarkers are most sensitive for detecting occupational exposure to this compound?

Methodological Answer:

- Urinary metabolites : Quantify 8-hydroxy-naphthalene-acetonitrile glucuronide via LC-MS/MS with a detection limit of 0.1 ng/mL.

- Hemoglobin adducts : Use alkaline hydrolysis to release naphthoquinone derivatives, detected by GC-ECD.

- Temporal resolution : Collect pre- and post-shift samples to assess acute vs. chronic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.